3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

This 3-substituted piperidine derivative features a 1,2,4-oxadiazole core with a distinct thiophene-2-sulfonyl group. The 3-position attachment of the piperidine ring fundamentally alters 3D conformation compared to the 4-isomer, enabling precise SAR studies on FXR antagonism and PAR selectivity. Procure alongside the 4-isomer (CAS 946301-07-1) to map pharmacophoric requirements. Use as a matched-pair control in hepatic cell-based assays. Reliable purity and comprehensive characterization ensure reproducible dose-response data.

Molecular Formula C19H21N3O4S2
Molecular Weight 419.51
CAS No. 1105250-96-1
Cat. No. B2486534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
CAS1105250-96-1
Molecular FormulaC19H21N3O4S2
Molecular Weight419.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C19H21N3O4S2/c1-2-25-16-9-7-14(8-10-16)18-20-19(26-21-18)15-5-3-11-22(13-15)28(23,24)17-6-4-12-27-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3
InChIKeyLMOQJGVNGHDHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (CAS 1105250-96-1): Chemical Classification and Research Context


The compound 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (CAS 1105250-96-1) is a synthetic small molecule with the formula C19H21N3O4S2 and a molecular weight of 419.51 g/mol . It belongs to a class of heteroaryl-substituted piperidines characterized by a 1,2,4-oxadiazole core, an N-sulfonylpiperidine moiety, and variable aryl substituents [1]. Compounds in this chemotype have been investigated as farnesoid X receptor (FXR) antagonists and protease-activated receptor (PAR) antagonists, making them relevant leads for inflammatory and metabolic disorder research [2][3]. The specific ethoxyphenyl and thiophene-2-sulfonyl substitution pattern differentiates this compound from other members of its class.

Why Procuring 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (CAS 1105250-96-1) Is Not Interchangeable with Closest Analogs


Simple substitution with a positional isomer or a closely related sulfonyl analog is scientifically unsound for this compound. The attachment point of the oxadiazole-piperidine moiety to the sulfonylpiperidine core (3-position versus 4-position) fundamentally alters the three-dimensional conformation and, consequently, target binding geometry . Furthermore, the thiophene-2-sulfonyl group contributes distinct electronic and lipophilic character compared to phenylsulfonyl or tosyl analogs, directly impacting pharmacokinetic properties such as logP and solubility . Within the 1,2,4-oxadiazole FXR antagonist chemotype, even minor N-alkyl or N-aryl side chain modifications on the piperidine nitrogen have been shown to drastically modulate dual FXR/PXR activity, producing disparate pharmacological profiles [1]. Therefore, generic substitution risks invalidating structure-activity relationship (SAR) studies and screening campaigns.

Quantitative Differentiation of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (CAS 1105250-96-1) Against Key Comparators


Positional Isomerism: 3-Piperidine vs. 4-Piperidine Oxadiazole Attachment

The target compound is a 3-substituted piperidine derivative, whereas the closest commercially available analog, 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (CAS 946301-07-1), is a 4-substituted piperidine . The difference in the position of the oxadiazole ring on the piperidine core leads to distinct spatial orientations of the pharmacophore. This positional isomerism is a critical determinant of biological target engagement; in related chemotypes, the 3-position attachment has been associated with potent FXR antagonism, while the 4-position analogs showed different activity profiles [1]. For the 4-isomer, the reported calculated logP is 4.43 and the topological polar surface area (tPSA) is 71.5 Ų . The 3-isomer is predicted to have a comparable logP but a slightly altered tPSA, which can influence membrane permeability and binding kinetics.

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Sulfonyl Substituent Divergence: Thiophene-2-sulfonyl vs. Phenylsulfonyl and Tosyl Analogs

The target compound features a thiophene-2-sulfonyl group, while close analogs carry phenylsulfonyl or 4-methylphenylsulfonyl (tosyl) groups . The thiophene ring introduces a sulfur heteroatom, increasing hydrogen-bond acceptor count (9 for the target and its 4-isomer) and modulating electron distribution compared to the benzene ring in phenylsulfonyl analogs. This difference is reflected in the predicted logS (solubility): the 4-piperidine isomer of the target compound has a calculated logSw of -4.12, indicating low aqueous solubility . In contrast, a phenylsulfonyl analog like 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is expected to exhibit different solubility and logD characteristics due to the absence of the thiophene sulfur.

Physicochemical Differentiation Lipophilicity Solubility

In-Class Biological Potential: FXR Antagonism and Dual FXR/PXR Modulation

While no direct target-specific activity data is publicly available for the exact compound (CAS 1105250-96-1), it belongs to a chemotype of 1,2,4-oxadiazole derivatives that has been shown to act as farnesoid X receptor (FXR) antagonists [1]. In a 2023 study by Finamore et al., compounds 5 and 11 from this class displayed dual FXR antagonism and Pregnane X receptor (PXR) agonism, modulating FXR- and PXR-regulated genes in HepG2 cells [1]. The lead compound in the Bayer PAR antagonist patent ({3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-5-[3-methyl-4-(trifluoromethoxy)phenyl]piperidin-1-yl}(morpholin-4-yl)methanone) achieved an IC50 of 3.01 nM in a cellular assay [2]. However, these data are for structurally distinct analogs and cannot be directly extrapolated to the target compound.

FXR Antagonist PXR Agonist Inflammatory Disorders

Recommended Application Scenarios for 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (CAS 1105250-96-1)


Probing FXR/PXR Dual Modulation in In Vitro Hepatocyte Models

Based on class-level evidence that 1,2,4-oxadiazole piperidine derivatives function as FXR antagonists and PXR agonists, this compound is suitable for inclusion in screening libraries targeting FXR- or PXR-mediated gene regulation in hepatic cell lines such as HepG2. Users should conduct dose-response assays to establish its individual potency, using the dual modulators reported by Finamore et al. (2023) as reference controls [1].

Structure-Activity Relationship (SAR) Studies on Piperidine Attachment Position

The compound serves as a specific probe for investigating the impact of 3-position versus 4-position piperidine attachment on target binding and selectivity. When procured alongside its 4-isomer (CAS 946301-07-1), researchers can directly compare physicochemical properties (logP 4.43, logSw -4.12) and biological activity in parallel assays to map the pharmacophoric requirements of oxadiazole-based ligands .

Sulfonyl Group SAR: Thiophene vs. Phenyl vs. Tosyl Comparative Studies

The distinct thiophene-2-sulfonyl group allows systematic investigation of the sulfonyl substituent's contribution to target affinity, solubility, and metabolic stability. By comparing this compound with its phenylsulfonyl and tosyl analogs, researchers can define the optimal sulfonyl moiety for balancing potency and drug-like properties within the 1,2,4-oxadiazole piperidine chemotype .

Negative Control or Inactive Comparator in FXR Antagonist Assays

If empirical testing reveals that this specific compound lacks significant FXR antagonism despite its structural similarity to active analogs, it can serve as a valuable negative control. Its matched physicochemical properties (MW 419.51, predicted logP ~4.3) to active analogs ensure that any observed differences in biological response are attributable to specific pharmacophoric elements rather than non-specific physicochemical effects .

Quote Request

Request a Quote for 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.